molecular formula C15H14N2O2S B5736932 6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one

6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5736932
M. Wt: 286.4 g/mol
InChI Key: HKPSOKUOEAACRW-UHFFFAOYSA-N
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Description

6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . For 6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one, the specific synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

IUPAC Name

6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-12-8-13-14(20-12)16-9-17(15(13)18)10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSOKUOEAACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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